![molecular formula C12H15NO4 B2601889 Ethyl [(2-ethoxyphenyl)amino](oxo)acetate CAS No. 24439-50-7](/img/structure/B2601889.png)
Ethyl [(2-ethoxyphenyl)amino](oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-ethoxyphenyl)aminoacetate is a chemical compound with the molecular formula C12H15NO4 . It is a derivative of ethyl acetate, a common ester used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of Ethyl (2-ethoxyphenyl)aminoacetate consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to an ethoxyphenylamino group and an ethyl group . The ethoxyphenylamino group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) attached to an ethoxy group (an oxygen atom single-bonded to an ethyl group) .Scientific Research Applications
Synthesis of Novel α-Ketoamide Derivatives : Ethyl (2-ethoxyphenyl)aminoacetate was used in the synthesis of a novel series of α-ketoamide derivatives. These compounds were synthesized through the ring opening of N-acylisatin and coupled to different amino acid esters using OxymaPure/DIC as a coupling reagent, yielding excellent purity and yield (El‐Faham et al., 2013).
Chemoselective Synthesis of Tetrahydropyridines : The compound was utilized for the synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates, demonstrating its versatility and chemoselectivity in the production of a wide range of products (Pretto et al., 2019).
Antitumor Activity : A study explored the synthesis of ethyl 2-[(2-amino-3-cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate, demonstrating its potential in inhibiting the proliferation of certain cancer cell lines (Liu et al., 2018).
Catalytic Synthesis of Pyrrole Derivatives : The compound played a role in the catalytic synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, highlighting its utility in producing complex organic structures (Yavari et al., 2002).
Reaction with 1H-Indazol-3-ol : Research investigated the reaction of the compound with 1H-indazol-3-ol, leading to the isolation and identification of various esters, providing insights into its reactivity and potential for producing diverse chemical entities (Bonanomi & Palazzo, 1977).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(2-ethoxyanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-10-8-6-5-7-9(10)13-11(14)12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQHLNQTKJTCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.